molecular formula C18H28ClNO5 B4003270 N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B4003270
M. Wt: 373.9 g/mol
InChI Key: TURWSXLUKJJMDO-UHFFFAOYSA-N
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Description

N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a phenoxy and an amine group in its structure allows for diverse chemical reactivity and potential biological activity.

Scientific Research Applications

N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-tert-butyl-4-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

  • Alkylation with Ethylamine: : The phenoxy intermediate is then reacted with ethylamine to introduce the amine group. This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reaction.

  • Formation of the Final Compound: : The final step involves the reaction of the amine intermediate with oxalic acid to form the desired compound. This reaction is typically carried out in an aqueous medium under acidic conditions.

Industrial Production Methods

Industrial production of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often involve optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

  • Reduction: : Reduction reactions can convert the oxalic acid moiety to its corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The oxalic acid moiety may also chelate metal ions, affecting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine: Lacks the oxalic acid moiety, which may reduce its ability to chelate metal ions.

    N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;acetic acid: Contains an acetic acid moiety instead of oxalic acid, which may alter its reactivity and biological activity.

    N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;succinic acid: Contains a succinic acid moiety, which may provide different chelation properties and biological effects.

Uniqueness

The presence of the oxalic acid moiety in N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid provides unique chelation properties, allowing it to interact with metal ions in a distinct manner. This can lead to specific biological effects and applications that are not observed with similar compounds containing different acid moieties.

Properties

IUPAC Name

N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO.C2H2O4/c1-5-6-9-18-10-11-19-15-8-7-13(17)12-14(15)16(2,3)4;3-1(4)2(5)6/h7-8,12,18H,5-6,9-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURWSXLUKJJMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1)Cl)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
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